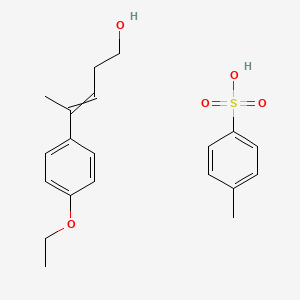
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid is an organic compound that combines the structural features of an ethoxyphenyl group and a penten-1-ol moiety with a methylbenzenesulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)pent-3-en-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable alkene under conditions that promote the formation of the penten-1-ol structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful control of temperature and reaction time to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of 4-(4-Ethoxyphenyl)pent-3-en-1-ol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential for optimizing production efficiency.
化学反応の分析
Types of Reactions
4-(4-Ethoxyphenyl)pent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the penten-1-ol moiety can be reduced to form a saturated alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Ethoxyphenyl)pent-3-en-1-one or 4-(4-Ethoxyphenyl)pent-3-en-1-al.
Reduction: Formation of 4-(4-Ethoxyphenyl)pentan-1-ol.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
科学的研究の応用
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid involves interactions with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may interact with hydrophobic pockets in proteins, while the penten-1-ol moiety can form hydrogen bonds with active site residues. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with charged regions of biomolecules.
類似化合物との比較
Similar Compounds
4-Penten-1-ol: Shares the penten-1-ol moiety but lacks the ethoxyphenyl and sulfonic acid groups.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the ethoxyphenyl and penten-1-ol moieties.
Uniqueness
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both an ethoxyphenyl group and a sulfonic acid group distinguishes it from other similar compounds and may enhance its utility in various applications.
特性
CAS番号 |
823175-39-9 |
|---|---|
分子式 |
C20H26O5S |
分子量 |
378.5 g/mol |
IUPAC名 |
4-(4-ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H18O2.C7H8O3S/c1-3-15-13-8-6-12(7-9-13)11(2)5-4-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14H,3-4,10H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
HPGOAACVDCVCRD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=CCCO)C.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


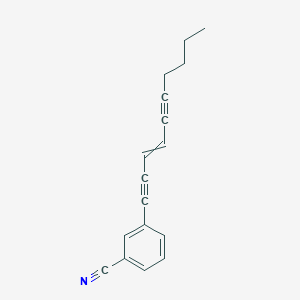
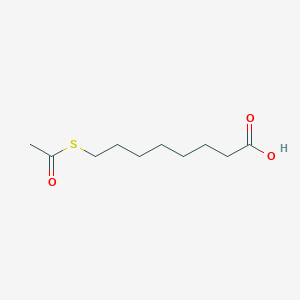
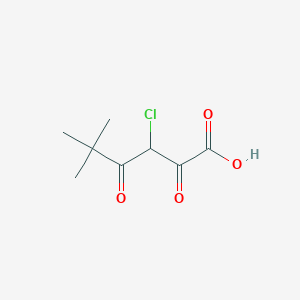
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
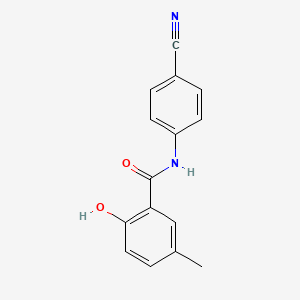
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
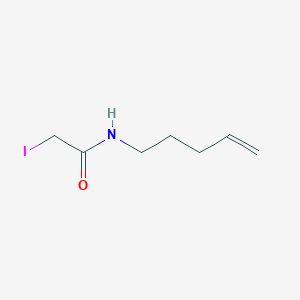
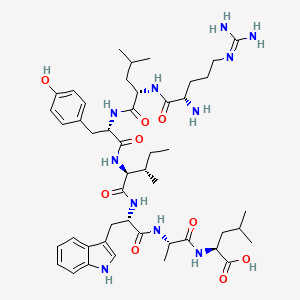
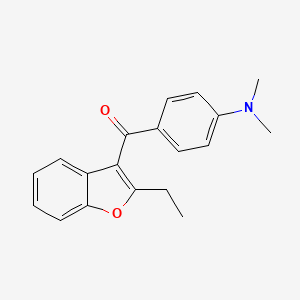
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
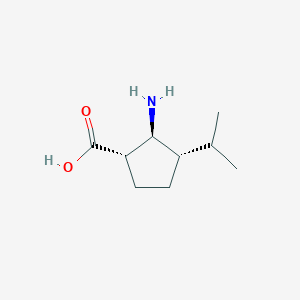
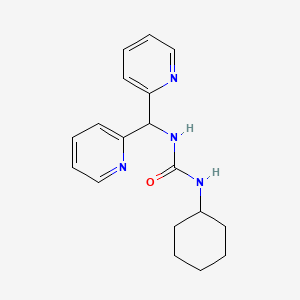
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
